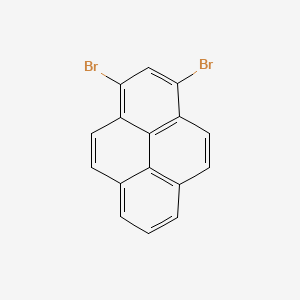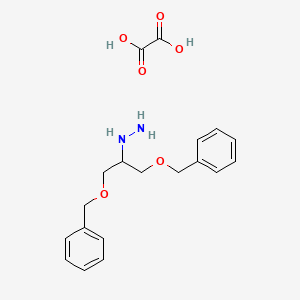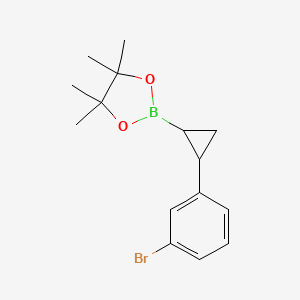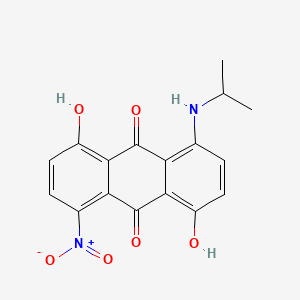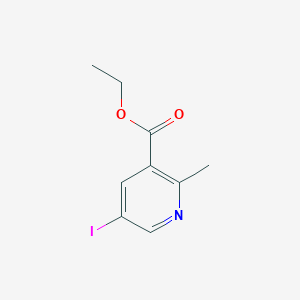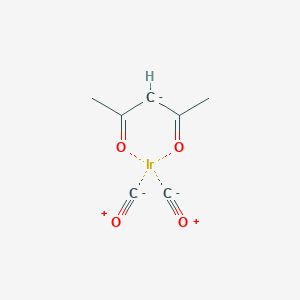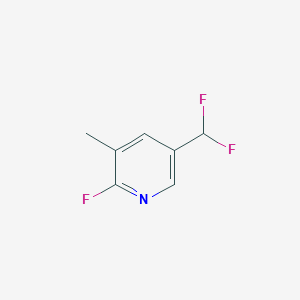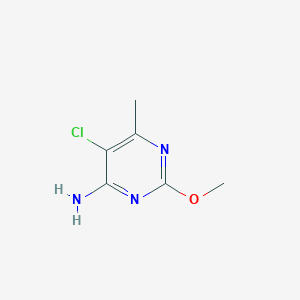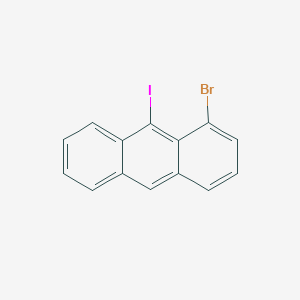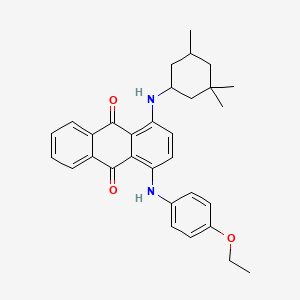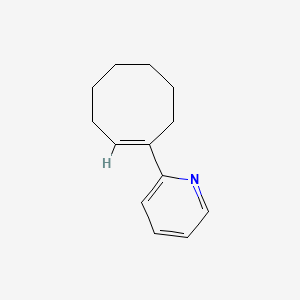
2-(Cyclooct-1-en-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclooct-1-en-1-yl)pyridine is an organic compound characterized by a pyridine ring substituted with a cyclooctene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclooct-1-en-1-yl)pyridine typically involves the reaction of cyclooctene with pyridine under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclooctene is reacted with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclooct-1-en-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cyclooctene moiety to cyclooctane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, typically in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclooctane derivatives.
Substitution: Formation of nitro or halogenated pyridine derivatives.
Scientific Research Applications
2-(Cyclooct-1-en-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its antiproliferative activity against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(Cyclooct-1-en-1-yl)pyridine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The cyclooctene moiety provides a hydrophobic interaction site, while the pyridine ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclooctyl)pyridine: Lacks the double bond in the cyclooctene moiety, leading to different chemical reactivity and physical properties.
2-(Cyclohex-1-en-1-yl)pyridine: Contains a smaller cycloalkene ring, which affects its steric and electronic properties.
2-(Cyclododec-1-en-1-yl)pyridine: Features a larger cycloalkene ring, influencing its solubility and interaction with other molecules.
Uniqueness
2-(Cyclooct-1-en-1-yl)pyridine is unique due to the presence of the cyclooctene ring, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[(1E)-cycloocten-1-yl]pyridine |
InChI |
InChI=1S/C13H17N/c1-2-4-8-12(9-5-3-1)13-10-6-7-11-14-13/h6-8,10-11H,1-5,9H2/b12-8+ |
InChI Key |
ONSMXIWSHMNQHJ-XYOKQWHBSA-N |
Isomeric SMILES |
C1CCC/C(=C\CC1)/C2=CC=CC=N2 |
Canonical SMILES |
C1CCCC(=CCC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


